molecular formula C21H16 B12039781 9H-Fluorene, 9-[(4-methylphenyl)methylene]- CAS No. 2871-85-4

9H-Fluorene, 9-[(4-methylphenyl)methylene]-

Cat. No.: B12039781
CAS No.: 2871-85-4
M. Wt: 268.4 g/mol
InChI Key: AYDRLTKKUTUIMX-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-[(4-methylphenyl)methylene]-: is an organic compound that belongs to the fluorene family It is characterized by a fluorene core with a 4-methylphenylmethylene substituent at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- typically involves the condensation of fluorene with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

On an industrial scale, the production of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Mild to moderate temperatures.

      Products: Reduced derivatives, such as alcohols.

  • Substitution

      Reagents: Halogens, nitrating agents.

      Conditions: Varies depending on the substituent.

      Products: Substituted fluorenes, such as halofluorenes or nitrofluorenes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Scientific Research Applications

Chemistry

In chemistry, 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

While not extensively studied in biological contexts, derivatives of fluorene compounds have shown potential in biological applications, such as fluorescent probes and bioimaging agents.

Medicine

Research into the medicinal applications of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is limited. its structural analogs have been investigated for their potential as pharmaceutical intermediates and therapeutic agents.

Industry

In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which 9H-Fluorene, 9-[(4-methylphenyl)methylene]- exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and the conditions under which it is used. For example, in oxidation reactions, it targets electron-rich sites, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluorene, 9-[(4-methoxyphenyl)methylene]-

    • Similar structure with a methoxy group instead of a methyl group.
    • Different electronic properties due to the presence of the methoxy group.
  • 9H-Fluorene, 9-[(4-chlorophenyl)methylene]-

    • Contains a chlorine substituent, leading to different reactivity and applications.
  • 9H-Fluorene, 9-[(4-nitrophenyl)methylene]-

    • Contains a nitro group, which significantly alters its chemical behavior and potential applications.

Uniqueness

9H-Fluorene, 9-[(4-methylphenyl)methylene]- is unique due to its specific substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics, where precise control over molecular properties is crucial.

Properties

CAS No.

2871-85-4

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

9-[(4-methylphenyl)methylidene]fluorene

InChI

InChI=1S/C21H16/c1-15-10-12-16(13-11-15)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3

InChI Key

AYDRLTKKUTUIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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